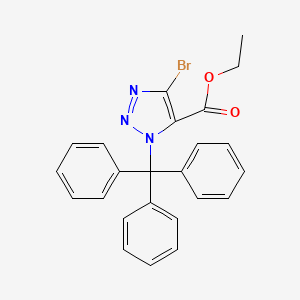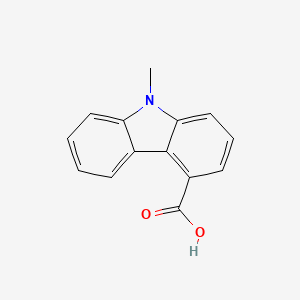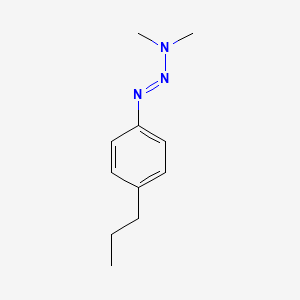
3,3-Dimethyl-1-(4-propylphenyl)triazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-(4-propylphenyl)triazene is an organic compound with the molecular formula C11H17N3. It belongs to the class of triazene compounds, which are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4-propylphenyl)triazene typically involves the reaction of 4-propylaniline with dimethylamine and nitrous acid. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with dimethylamine to form the triazene compound. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the formation of the triazene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous intermediates and reagents .
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-(4-propylphenyl)triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene to amines or other reduced forms.
Substitution: The diazo group in the triazene can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines .
科学的研究の応用
3,3-Dimethyl-1-(4-propylphenyl)triazene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other triazene derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to interact with biological targets.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
作用機序
The mechanism of action of 3,3-Dimethyl-1-(4-propylphenyl)triazene involves its conversion into reactive intermediates. These intermediates can interact with molecular targets, such as DNA or proteins, leading to various biological effects. The compound’s activity is often attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, thereby altering their function .
類似化合物との比較
Similar Compounds
1,3-Diphenyltriazene: Similar in structure but with phenyl groups instead of propyl and dimethyl groups.
1-(2-Benzamide)-3-(3-nitrophenyl)triazene: Contains benzamide and nitrophenyl groups, offering different reactivity and applications.
1-(2-Benzamide)-3-(4-nitrophenyl)triazene: Another variant with distinct functional groups affecting its properties.
Uniqueness
The presence of the propyl group and the dimethylamine moiety provides distinct chemical and biological properties compared to other triazene compounds .
特性
CAS番号 |
59971-40-3 |
|---|---|
分子式 |
C11H17N3 |
分子量 |
191.27 g/mol |
IUPAC名 |
N-methyl-N-[(4-propylphenyl)diazenyl]methanamine |
InChI |
InChI=1S/C11H17N3/c1-4-5-10-6-8-11(9-7-10)12-13-14(2)3/h6-9H,4-5H2,1-3H3 |
InChIキー |
ISNCIPBLANDUNX-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)N=NN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)
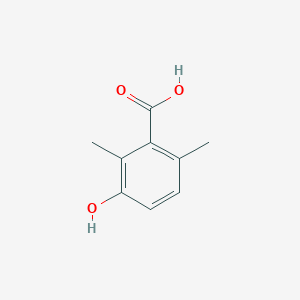
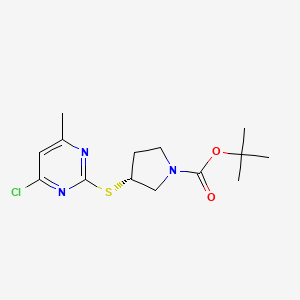
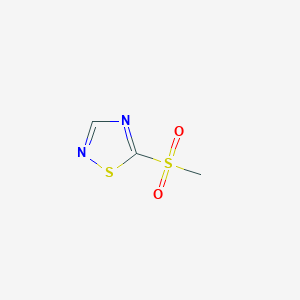
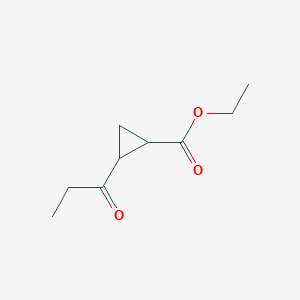
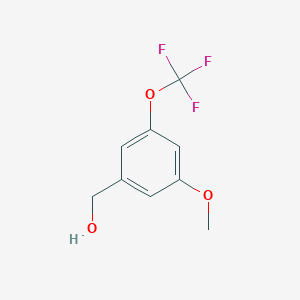
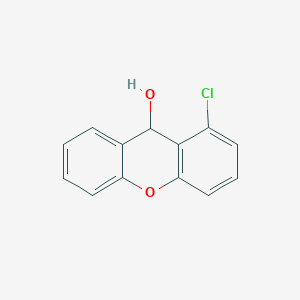

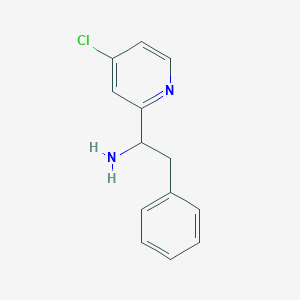
![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)
